AZD3229

Descripción general

Descripción

AZD3229 es un inhibidor de molécula pequeña potente y selectivo de KIT y del receptor alfa del factor de crecimiento derivado de plaquetas (PDGFRα). Se ha desarrollado para el tratamiento de tumores estromales gastrointestinales (GIST), que a menudo están impulsados por mutaciones en los genes KIT o PDGFRα . This compound está diseñado para inhibir una amplia gama de mutaciones primarias y secundarias resistentes a imatinib que se observan en GIST .

Aplicaciones Científicas De Investigación

AZD3229 tiene aplicaciones de investigación científica significativas, particularmente en el campo de la oncología. Se ha demostrado que inhibe un amplio espectro de mutaciones primarias y secundarias en KIT y PDGFRα, lo que lo convierte en un candidato prometedor para el tratamiento de GIST . El compuesto ha demostrado una potencia y selectividad superiores en comparación con los agentes estándar de atención como imatinib, sunitinib y regorafenib . Además, this compound se ha utilizado en estudios preclínicos que involucran modelos de xenotrasplantes de ratones de GIST, donde ha demostrado una inhibición duradera de la señalización de KIT y la regresión tumoral .

Mecanismo De Acción

AZD3229 ejerce sus efectos inhibiendo selectivamente las vías de señalización de KIT y PDGFRα. Se une al sitio de unión a ATP de estos receptores, evitando su activación y la posterior señalización aguas abajo . Esta inhibición conduce a una reducción de la fosforilación de KIT y PDGFRα, lo que finalmente resulta en una disminución de la proliferación y supervivencia de las células tumorales . El compuesto es eficaz contra las mutaciones de unión a ATP y del bucle de activación (A-loop) de KIT .

Análisis Bioquímico

Biochemical Properties

AZD3229 demonstrates single-digit nanomolar potency for KIT and PDGFR . It shows potent growth inhibition against a diverse panel of mutant KIT driven Ba/F3 cell lines . The compound interacts with the KIT receptor, a vital receptor tyrosine kinase, and inhibits its phosphorylation in an exposure-dependent manner .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It inhibits KIT-driven proliferation, which is a key factor in the growth of GIST . In engineered and GIST-derived cell lines, this compound is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of KIT and PDGFR . It binds to these receptors and inhibits their phosphorylation, thereby disrupting the signaling pathways they are involved in . This inhibition is exposure-dependent, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound drives rapid and extensive decrease of KIT phosphorylation in an exposure-dependent manner . The level and duration of this compound-driven inhibition of phosphorylation of KIT varies depending on the mutation the model harbors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The compound demonstrates excellent activity in in vivo models of GIST . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Transport and Distribution

It is known that the compound has good oral bioavailability and a half-life of approximately 2 hours in mice .

Métodos De Preparación

La síntesis de AZD3229 implica múltiples pasos, incluida la generación de líneas celulares Ba/F3 diseñadas y el uso de construcciones específicas que codifican KIT, PDGFRα y otras tirosina quinasas receptoras (RTK) y sus respectivas mutaciones . El compuesto se formula en PEG400/Kolliphor ELP/15% Captisol (35/13/52) y se administra por vía oral . Las rutas sintéticas detalladas y los métodos de producción industrial son propietarios y no se divulgan públicamente.

Análisis De Reacciones Químicas

AZD3229 se somete a diversas reacciones químicas, incluida la inhibición de las vías de señalización de KIT y PDGFRα. Es un potente inhibidor mutante pan-KIT con un valor de IC50 de 223.3 nM . El compuesto demuestra una potente inhibición del crecimiento nanomolar de un solo dígito contra un panel diverso de líneas celulares Ba/F3 impulsadas por KIT mutante . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO para la solubilidad y diversas líneas celulares para estudios in vitro . Los principales productos formados a partir de estas reacciones incluyen la inhibición de KIT y PDGFRα fosforilados, lo que lleva a una reducción del crecimiento tumoral .

Comparación Con Compuestos Similares

AZD3229 se compara con otros compuestos similares, incluidos imatinib, sunitinib, regorafenib, avapritinib (BLU-285) y ripretinib (DCC-2618) . Ha mostrado perfiles de potencia y selectividad superiores en comparación con estos agentes estándar de atención e investigación . La capacidad de this compound para inhibir una amplia gama de mutaciones primarias y secundarias en KIT y PDGFRα lo hace único y potencialmente el mejor en su clase para el tratamiento de GIST .

Propiedades

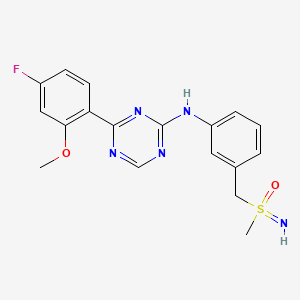

IUPAC Name |

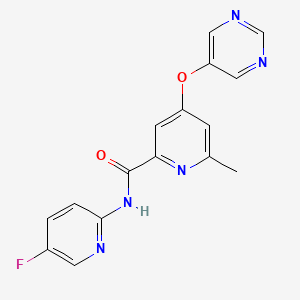

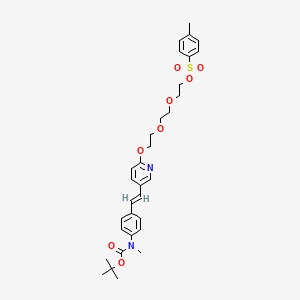

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJOFQUXYAWOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248003-60-1 | |

| Record name | AZD-3229 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-3229 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]butanediamide](/img/structure/B605674.png)

![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)